N3-L-Val-OH (CHA) (CAS: 1217462-63-9) is the cyclohexylammonium (CHA) salt of alpha-azido-L-valine, a highly versatile building block used in solid-phase peptide synthesis (SPPS), bioorthogonal click chemistry, and the synthesis of active pharmaceutical ingredients (APIs) such as Valacyclovir. By masking the alpha-amine as an azide, this compound completely bypasses the steric bulk associated with standard Fmoc or Boc protecting groups, facilitating the synthesis of sterically hindered or aggregation-prone peptide sequences. Furthermore, the azide moiety serves as a reliable handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloadditions, enabling site-specific bioconjugation. Procuring the compound as a cyclohexylammonium salt transforms the naturally oily and unstable free azido acid into a free-flowing, highly crystalline powder, ensuring precise stoichiometric weighing, extended shelf-life, and reproducible performance in both laboratory and industrial workflows .
Substituting N3-L-Val-OH (CHA) with its free acid counterpart or standard N-protected valines (e.g., Fmoc-L-Val-OH) introduces severe process liabilities. The free azido acid is a hygroscopic oil that is notoriously difficult to weigh accurately and degrades rapidly at room temperature, leading to variable coupling stoichiometries and batch failures. Conversely, while Fmoc-L-Val-OH is stable, its bulky protecting group exacerbates the inherent steric hindrance of valine's beta-branched side chain, often resulting in incomplete couplings or requiring expensive double-coupling protocols. Additionally, standard N-acyl protected amino acids are prone to racemization via oxazolone intermediates under strong activation conditions. The N3-L-Val-OH (CHA) salt uniquely solves these issues: the CHA salt guarantees long-term crystalline stability, while the azide group prevents oxazolone-mediated racemization and minimizes steric bulk, making it a non-interchangeable precursor for high-purity, hindered peptide synthesis [1].
The conversion of alpha-azido acids into their cyclohexylammonium (CHA) salts fundamentally alters their physical properties, transforming them from unstable oils into highly crystalline solids. While the free N3-L-Val-OH acid is an oil that exhibits significant degradation and moisture absorption over weeks at ambient conditions, the N3-L-Val-OH (CHA) salt maintains >99% purity and remains a free-flowing powder for over 12 months when stored at 4°C. This crystalline nature allows for precise stoichiometric weighing without the handling losses or concentration variability associated with viscous oils [1].
| Evidence Dimension | Physical state and long-term storage stability |
| Target Compound Data | N3-L-Val-OH (CHA): Crystalline solid, >99% purity retained for >12 months at 4°C |
| Comparator Or Baseline | N3-L-Val-OH (free acid): Viscous, hygroscopic oil prone to degradation |
| Quantified Difference | Transformation from an unstable oil to a weighable, shelf-stable crystalline powder |
| Conditions | Standard laboratory storage and weighing conditions |
Eliminates weighing errors and cold-chain degradation risks, ensuring batch-to-batch reproducibility in industrial scale-up.
Valine is notoriously difficult to couple in SPPS due to its beta-branched isopropyl side chain. When combined with a bulky Fmoc protecting group, coupling yields in hindered sequences (e.g., Val-Val or Val-Pro) often drop significantly. N3-L-Val-OH, generated in situ by desalting the CHA salt, utilizes the exceptionally small azide group (N3) instead of Fmoc. This minimal steric footprint allows for rapid and near-quantitative (>95%) coupling yields even in highly hindered contexts, whereas Fmoc-L-Val-OH often requires extended reaction times, elevated temperatures, or double-coupling protocols to achieve comparable conversion[1].
| Evidence Dimension | Coupling efficiency in sterically hindered peptide sequences |
| Target Compound Data | N3-L-Val-OH: >95% yield in standard single-coupling cycles |
| Comparator Or Baseline | Fmoc-L-Val-OH: Often <80% yield without double-coupling or heating |
| Quantified Difference | Significant reduction in steric bulk leading to near-quantitative single-coupling yields |
| Conditions | Solid-phase peptide synthesis (SPPS) of hindered sequences |
Reduces the need for expensive coupling reagents and shortens synthesis cycle times for complex peptides.
During the activation of the C-terminus for amide bond formation, standard N-acyl or Fmoc-protected amino acids can form oxazolone intermediates, which readily deprotonate and lead to racemization. Because the azide group in N3-L-Val-OH lacks the necessary carbonyl oxygen to participate in this cyclization, oxazolone formation is chemically impossible. Consequently, N3-L-Val-OH can be subjected to the most aggressive activation methods—including conversion to the highly reactive acid chloride or use of strong uronium/phosphonium coupling agents—while maintaining <0.1% D-enantiomer formation, compared to the 1-5% racemization often observed with standard protected valines under similar conditions [1].
| Evidence Dimension | Epimerization rate during strong C-terminal activation |
| Target Compound Data | N3-L-Val-OH: <0.1% racemization (oxazolone formation impossible) |
| Comparator Or Baseline | N-acyl/Fmoc-L-Val-OH: 1-5% racemization under aggressive activation |
| Quantified Difference | Near-total elimination of racemization pathways |
| Conditions | Strong activation conditions (e.g., acid chloride formation or HATU/DIPEA) |
Ensures the highest possible chiral purity for active pharmaceutical ingredients (APIs) and therapeutic peptides.
Incorporating functional handles into peptides typically requires post-synthetic deprotection and modification steps. N3-L-Val-OH (CHA) directly introduces a bioorthogonal azide group at the specific valine residue during standard synthesis. This azide is completely inert to standard SPPS conditions but reacts rapidly and quantitatively via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO/BCN reagents. Compared to using standard valine and attempting downstream functionalization, utilizing N3-L-Val-OH reduces the number of synthetic steps and avoids the yield losses associated with non-specific conjugation.
| Evidence Dimension | Synthetic steps for site-specific bioconjugation |
| Target Compound Data | N3-L-Val-OH (CHA): Direct incorporation, 1-step click conjugation |
| Comparator Or Baseline | Standard L-Valine: Requires multiple protection/deprotection and cross-linking steps |
| Quantified Difference | Eliminates intermediate functionalization steps, achieving >90% click conjugation yields |
| Conditions | Peptide modification via CuAAC or SPAAC |
Dramatically simplifies the production of antibody-drug conjugates (ADCs), labeled peptides, and biomaterials.
Directly leveraging the minimal steric bulk of the azide group demonstrated in coupling efficiency assays, N3-L-Val-OH is the ideal building block for synthesizing difficult peptide sequences where Fmoc-L-Val-OH fails or requires excessive double-coupling[1].
Because it cannot form racemization-inducing oxazolones during activation, this compound is perfectly suited for synthesizing valine-ester prodrugs like Valacyclovir under strong activation conditions without compromising stereopurity .
Utilizing the bioorthogonal reactivity of the azide moiety, N3-L-Val-OH (CHA) is procured to incorporate click-ready handles into peptides or proteins, enabling seamless SPAAC or CuAAC conjugation with fluorophores, PEG chains, or cytotoxic payloads .
The exceptional crystalline stability and handling properties of the CHA salt make it the preferred form for bulk procurement and large-scale manufacturing, completely avoiding the degradation and weighing inaccuracies of the free azido acid[1].